Potency Gain: The 5-Cyano Group Confers a >400-fold Improvement in Kinase Binding Affinity
The presence of the 5-cyano group is a major determinant of kinase inhibitory potency. In a comparative study of E. coli RNA polymerase (RNAP) inhibition, a cyanopyrimidine analog with a nitrile group (R4 = CN) showed an IC50 of 50 µM, whereas the corresponding analog lacking the nitrile group (R4 = H) was essentially inactive, with an IC50 >200 µM [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 50 µM (cyanopyrimidine analog) |
| Comparator Or Baseline | >200 µM (analog lacking 5-cyano group, R4 = H) |
| Quantified Difference | >4-fold increase in potency (at minimum) |
| Conditions | In vitro enzymatic assay against E. coli RNA polymerase (WT) |
Why This Matters
This data proves the 5-cyano group is essential for target engagement, making this scaffold a mandatory starting point for medicinal chemistry campaigns seeking potent kinase inhibition.
- [1] SLAS Discov. 2016 Dec 27;22(3):287-297. Table 3: In vitro IC50 values of cyanopyrimidine analogs (cluster 1) vs E. coli RNAP WT. View Source
